
(4-Chlorophenyl)(pyrimidin-5-yl)methanone
Overview
Description
(4-Chlorophenyl)(pyrimidin-5-yl)methanone is an organic compound that features a chlorinated phenyl group attached to a pyrimidine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(pyrimidin-5-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with pyrimidine derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (4-Chlorophenyl)(pyrimidin-5-yl)methane.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially on the chlorinated phenyl ring, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: (4-Chlorophenyl)(pyrimidin-5-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pyrimidin-5-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
- (4-Chlorophenyl)(pyridin-2-yl)methanone
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
- (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone
Comparison: (4-Chlorophenyl)(pyrimidin-5-yl)methanone is unique due to the presence of the pyrimidine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and biological activity profiles. For example, the pyrimidine ring can participate in hydrogen bonding and other interactions that influence the compound’s behavior in chemical and biological systems.
Biological Activity
(4-Chlorophenyl)(pyrimidin-5-yl)methanone, also known by its CAS number 103686-55-1, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a chlorophenyl group and a pyrimidine moiety, which are significant in determining its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can lead to alterations in cellular processes, influencing various biochemical pathways. The following table summarizes the proposed mechanisms:
Target | Mechanism |
---|---|
Protein Kinases | Inhibition of kinase activity, affecting cell signaling pathways |
Enzymatic Activity | Modulation of enzymes involved in metabolic processes |
Receptor Interaction | Binding to nuclear receptors, influencing gene expression |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:
Parameter | Description |
---|---|
Absorption | Rapid absorption observed in animal models |
Distribution | Widely distributed in tissues; crosses the blood-brain barrier |
Metabolism | Primarily metabolized in the liver via cytochrome P450 enzymes |
Excretion | Excreted mainly through urine as metabolites |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, showing promising results:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 2.19 ± 1.87 |
A549 (Lung Cancer) | 3.34 ± 0.152 |
Colo-205 (Colorectal Cancer) | 0.17 ± 0.034 |
The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Candida albicans | 128 |
These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy in Vivo : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
- Safety Profile Assessment : Toxicological studies revealed that at therapeutic doses, the compound exhibited minimal adverse effects on liver and kidney function markers in treated animals, indicating a favorable safety profile .
Properties
IUPAC Name |
(4-chlorophenyl)-pyrimidin-5-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWRULLIEOEBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=CN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545798 | |
Record name | (4-Chlorophenyl)(pyrimidin-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-55-1 | |
Record name | (4-Chlorophenyl)-5-pyrimidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103686-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(pyrimidin-5-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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